molecular formula C9H17NO5 B14798372 3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid

3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid

Katalognummer: B14798372
Molekulargewicht: 219.23 g/mol
InChI-Schlüssel: YQAZXKHTCROBHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid is a chemical compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) and methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound’s purity and stability .

Analyse Chemischer Reaktionen

Types of Reactions

3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in the synthesis of complex organic molecules and pharmaceuticals .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid is unique due to its specific structure, which allows for selective reactions and its use as an intermediate in various synthetic pathways. Its versatility in different fields of research and industry highlights its importance .

Eigenschaften

Molekularformel

C9H17NO5

Molekulargewicht

219.23 g/mol

IUPAC-Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6-14-5-4-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)

InChI-Schlüssel

YQAZXKHTCROBHV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCOCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.